3-Methoxy-4-methylphenyl Isothiocyanate
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Overview
Description
3-Methoxy-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylphenyl isothiocyanate can be synthesized through various methods. One common method involves the reaction of 3-methoxy-4-methylphenylamine with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is carried out in a solvent like dimethylbenzene under mild conditions .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of safer and more efficient methods. For instance, the reaction of primary amines with carbon disulfide followed by treatment with a desulfurating agent like T3P (propane phosphonic acid anhydride) is a practical approach . This method is favored due to its high yield and low toxicity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Dimethylbenzene, dichloromethane, and tetrahydrofuran are commonly used solvents.
Major Products:
Thioureas: Formed by the reaction with amines.
Dithiocarbamates: Formed by the reaction with carbon disulfide and secondary amines.
Scientific Research Applications
3-Methoxy-4-methylphenyl isothiocyanate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a subject of interest in biological studies.
Medicine: Its derivatives are explored for their therapeutic potential in treating diseases.
Industry: It is used in the production of agrochemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylphenyl isothiocyanate involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules. It can modify proteins and enzymes by forming covalent bonds with amino acid residues, thereby affecting their function. This property is exploited in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Phenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
Comparison: 3-Methoxy-4-methylphenyl isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to 4-methoxyphenyl isothiocyanate, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-isothiocyanato-2-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-8(10-6-12)5-9(7)11-2/h3-5H,1-2H3 |
InChI Key |
XEGGBUNVWNQIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)OC |
Origin of Product |
United States |
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